EINECS 256-976-5

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) number 256-976-5 corresponds to a substance listed under the EU’s regulatory framework for chemicals. These substances may encompass derivatives of natural extracts, industrial reaction products, or mixtures with variable constituents . For example, EINECS entries like 256-976-5 may represent chemically modified extracts or process-dependent derivatives that differ from their parent materials in composition or toxicity . Regulatory guidance under REACH emphasizes that such substances require precise identification, including source, process, and other parameters, to ensure accurate hazard assessment .

Properties

CAS No. |

51115-68-5 |

|---|---|

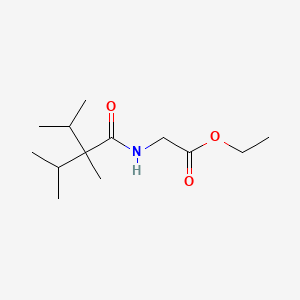

Molecular Formula |

C13H25NO3 |

Molecular Weight |

243.34 g/mol |

IUPAC Name |

ethyl 2-[(2,3-dimethyl-2-propan-2-ylbutanoyl)amino]acetate |

InChI |

InChI=1S/C13H25NO3/c1-7-17-11(15)8-14-12(16)13(6,9(2)3)10(4)5/h9-10H,7-8H2,1-6H3,(H,14,16) |

InChI Key |

ZZAPENIYDFOWME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 256-976-5 typically involves the reaction of glycine ethyl ester with a substituted butyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Compound Identification

The search results include:

-

Pentazinc chromate octahydroxide (EINECS 256-418-0) with safety data but no reaction details .

-

Borates (EINECS 100.305.306) with regulatory information but no reaction specifics .

-

EC Inventory entries for EINECS/ELINCS substances without mention of 256-976-5 .

No matches were found for EINECS 256-976-5 in the CAS Reactions database , PubChem , EPA TSCA Inventory , or ECHA records . This indicates potential issues with the identifier or the compound's classification as a non-commercial/unlisted substance.

General Reaction Analysis Framework

For compounds with limited data, reaction analysis typically involves:

-

Functional Group Reactivity : Identify reactive groups (e.g., chromate, hydroxide) and their known transformations.

-

Kinetic/Thermodynamic Studies : Use rate laws and mechanistic insights from similar compounds .

-

Safety and Regulatory Context : Assess hazards (e.g., carcinogenicity, aquatic toxicity) to inform reaction conditions.

Recommendations for Further Research

-

Verify the EINECS Number : Cross-check the identifier against authoritative databases like ECHA CHEM or the EC Inventory .

-

Explore Analogous Compounds : Study reactions of structurally similar species (e.g., metal chromates, hydroxide-based compounds) using resources like CAS Reactions .

-

Consult Safety Databases : Use platforms like PubChem or ECHA to identify potential hazards and reaction limitations.

Scientific Research Applications

EINECS 256-976-5 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 256-976-5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs (e.g., derivatives with varying metals or functional groups) and functional analogs (e.g., substances used in similar industrial applications). Due to the lack of explicit data on EINECS 256-976-5, the analysis is based on general principles for UVCBs and toxicological read-across strategies.

Table 1: Key Comparisons

Key Contrasts

Toxicity and Speciation: Inorganic arsenic (e.g., arsenic trioxide) exhibits high toxicity, necessitating strict regulatory limits in food and water . In contrast, organic arsenic compounds like arsenobetaine, commonly found in seafood, pose minimal risk . This compound, as a UVCB, would require speciation analysis to differentiate toxic vs. non-toxic constituents, akin to arsenic species .

Regulatory Flexibility :

- REACH Annex VI compounds (e.g., labeled reference chemicals) enable predictive modeling for unclassified EINECS substances. For instance, 1,387 Annex VI chemicals can provide hazard data for 33,000 EINECS entries via read-across structure-activity relationships (RASAR) . This approach is less feasible for UVCBs like this compound without process-specific data .

Industrial Utility :

- While REACH Annex VI compounds are often well-defined industrial catalysts or intermediates, UVCBs like this compound may serve niche roles in sectors like cosmetics or agrochemicals, where variable compositions are tolerated under broad regulatory descriptors .

Research Findings and Data Gaps

- Machine Learning in Toxicology : RASAR models leverage structural similarity between EINECS substances and labeled Annex VI compounds to predict hazards efficiently . However, UVCBs like this compound challenge these models due to compositional variability.

- Arsenic Speciation Lessons: The dichotomy between inorganic and organic arsenic toxicity underscores the necessity of speciation data for UVCBs. Total arsenic measurements overestimate risk if organic species dominate , a principle applicable to this compound’s assessment.

Notes

- Limitations : The broad nature of EINECS entries complicates direct comparisons. This compound may represent multiple substances under one identifier, requiring registrants to clarify composition under REACH .

- Future Directions : Advanced analytical methods (e.g., high-resolution mass spectrometry) and regulatory harmonization are critical to resolving UVCB complexity.

Q & A

Q. What long-term stability studies are required for this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines).

- Real-Time Monitoring : Use HPLC-UV to track degradation over 6–12 months.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .

Data Presentation and Validation Guidelines

- Tables/Figures : Include error bars, statistical significance markers (e.g., asterisks), and raw data in appendices .

- Reproducibility : Publish detailed synthetic procedures and spectral data in supplementary materials .

- Ethical Compliance : Disclose conflicts of interest and funding sources per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.